(4-(2-Ethyl-1H-imidazol-1-yl)phenyl)methanamine
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Overview
Description
(4-(2-Ethyl-1H-imidazol-1-yl)phenyl)methanamine is a compound that features an imidazole ring substituted with an ethyl group and a phenylmethanamine moiety. Imidazole derivatives are known for their wide range of applications in medicinal chemistry, due to their biological activities and ability to interact with various molecular targets.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the cyclization of amido-nitriles in the presence of a nickel catalyst, which facilitates the formation of the imidazole ring . The reaction conditions are generally mild, allowing for the inclusion of various functional groups.
Industrial Production Methods
Industrial production of imidazole derivatives often employs scalable and cost-effective methods. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the desired product. The choice of solvents, catalysts, and reaction conditions is optimized to ensure high purity and minimal by-products.
Chemical Reactions Analysis
Types of Reactions
(4-(2-Ethyl-1H-imidazol-1-yl)phenyl)methanamine can undergo various chemical reactions, including:
Oxidation: The imidazole ring can be oxidized to form N-oxides.
Reduction: Reduction reactions can target the imidazole ring or the phenylmethanamine moiety.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the imidazole ring or the phenyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under various conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the imidazole ring can yield N-oxides, while substitution reactions can introduce various functional groups onto the phenyl ring or the imidazole ring.
Scientific Research Applications
Chemistry
In chemistry, (4-(2-Ethyl-1H-imidazol-1-yl)phenyl)methanamine is used as a building block for the synthesis of more complex molecules.
Biology
In biological research, imidazole derivatives are studied for their interactions with enzymes and receptors. This compound can serve as a ligand in binding studies, helping to elucidate the mechanisms of enzyme inhibition and receptor activation .
Medicine
Medicinal chemistry benefits from the diverse biological activities of imidazole derivatives. This compound may be investigated for its potential as an antimicrobial, antifungal, or anticancer agent. Its ability to interact with biological targets makes it a valuable candidate for drug development .
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals, agrochemicals, and materials science. Its versatility and reactivity make it suitable for various applications, including catalysis and material modification .
Mechanism of Action
The mechanism of action of (4-(2-Ethyl-1H-imidazol-1-yl)phenyl)methanamine involves its interaction with specific molecular targets. The imidazole ring can coordinate with metal ions, influencing enzymatic activity and receptor binding. The phenylmethanamine moiety can interact with biological membranes and proteins, modulating their function . These interactions can lead to various biological effects, such as enzyme inhibition, receptor activation, and changes in cellular signaling pathways.
Comparison with Similar Compounds
Similar Compounds
(4-(1H-Imidazol-1-yl)phenyl)methanamine: Lacks the ethyl group, which may affect its reactivity and biological activity.
(4-(2-Methyl-1H-imidazol-1-yl)phenyl)methanamine: Similar structure but with a methyl group instead of an ethyl group, leading to different steric and electronic properties.
(4-(1H-Benzimidazol-1-yl)phenyl)methanamine: Contains a benzimidazole ring, which can alter its binding affinity and biological effects.
Uniqueness
(4-(2-Ethyl-1H-imidazol-1-yl)phenyl)methanamine is unique due to the presence of the ethyl group on the imidazole ring. This substitution can influence its chemical reactivity, biological activity, and overall properties. The combination of the imidazole ring and the phenylmethanamine moiety provides a versatile scaffold for the development of new compounds with diverse applications.
Properties
CAS No. |
1432034-85-9; 210918-00-6 |
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Molecular Formula |
C12H15N3 |
Molecular Weight |
201.273 |
IUPAC Name |
[4-(2-ethylimidazol-1-yl)phenyl]methanamine |
InChI |
InChI=1S/C12H15N3/c1-2-12-14-7-8-15(12)11-5-3-10(9-13)4-6-11/h3-8H,2,9,13H2,1H3 |
InChI Key |
PIIINBQRPSNTGY-UHFFFAOYSA-N |
SMILES |
CCC1=NC=CN1C2=CC=C(C=C2)CN |
solubility |
not available |
Origin of Product |
United States |
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